![molecular formula C7H9Cl2N B1590160 2-(Chloromethyl)-3-methylpyridine hydrochloride CAS No. 4370-22-3](/img/structure/B1590160.png)
2-(Chloromethyl)-3-methylpyridine hydrochloride
Overview
Description
“2-(Chloromethyl)pyridine hydrochloride” is also known as “2-Picolyl chloride hydrochloride”. It has a molecular weight of 164.03 . It is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula for “2-(Chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl .
Physical And Chemical Properties Analysis
“2-(Chloromethyl)pyridine hydrochloride” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It appears as a white to yellow to orange powder or crystal . The purity, as determined by HPLC, is a minimum of 96.0 area% .
Scientific Research Applications
Synthesis of Contrast Agents for MRI
This compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent. This application is crucial for enhancing the quality of MRI scans and improving diagnostic accuracy .
Base Catalyzed Alkylation
It serves as a reagent in base-catalyzed alkylation reactions, particularly for the modification of p-tert-butylcalix6arene and p-tert-butylcalix5arene in DMF (Dimethylformamide). These reactions are significant in creating complex organic structures with potential applications in various fields including pharmaceuticals and materials science .
Chemosensor for Zinc Ions
The compound has been utilized in creating a hexa-quinoline based C3-symmetric chemosensor for dual sensing of zinc (ii) ions and PPi (inorganic pyrophosphate) in an aqueous medium through chelation-induced “OFF-ON-OFF” emission. This is particularly important in biochemical studies and environmental monitoring .
Synthesis of Lansoprazole-like Precursors
It has been used in the synthesis process of lansoprazole-like precursors, which are important for creating compounds with a methylthio moiety, commonly used in pharmaceuticals .
Safety and Hazards
“2-(Chloromethyl)pyridine hydrochloride” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, or vapors, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
properties
IUPAC Name |
2-(chloromethyl)-3-methylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKALIKGFDMDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516695 | |
Record name | 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methylpyridine hydrochloride | |
CAS RN |
4370-22-3 | |
Record name | 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-3-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.